N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide
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Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide, also known as HET0016, is a small molecule inhibitor of the enzyme 20-HETE synthase. This enzyme is responsible for the synthesis of 20-hydroxyeicosatetraenoic acid (20-HETE), which plays a role in regulating blood pressure, angiogenesis, and inflammation. HET0016 has been studied for its potential therapeutic applications in various diseases, including cancer, hypertension, and stroke.
Scientific Research Applications
- Pent-4-enamide has shown promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria, fungi, and other pathogens. It may serve as a potential lead compound for developing new antibiotics or antifungal agents .
- Pent-4-enamide derivatives have been explored for their ability to selectively bind zinc ions. These compounds can act as fluorescent sensors, detecting zinc in biological samples. Such receptors are valuable for studying zinc-related processes in cells and tissues .
- The 2-hydroxy-4-methoxy-substituted derivative of pent-4-enamide has demonstrated significant antiproliferative activity against various cancer cell lines. Its low micromolar concentration range (IC~50~ = 2.2–4.4 µM) makes it a potential candidate for further cancer research .
- Pent-4-enamide derivatives have been utilized in the synthesis of spiropyran-based receptors. These compounds undergo reversible photoisomerization, making them useful for designing photoregenerable systems. Applications include molecular switches and sensors .
- Pent-4-enamide serves as a versatile building block in organic synthesis. Researchers have used it to create novel compounds with diverse functionalities. For instance, it has been employed in the preparation of spirochromenes and benzohydrazides .
- Pent-4-enamide derivatives can be modified to incorporate fluorescent or radioactive tags. These labeled compounds act as biological probes for imaging studies. Researchers investigate their distribution, uptake, and interactions within living organisms .
Antimicrobial Activity
Zinc-Selective Fluorescent Receptors
Antiproliferative Effects
Spiropyran-Based Photoregenerable Receptors
Organic Synthesis and Chemical Transformations
Biological Probes and Imaging Agents
properties
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-4-5-6-9(12)11-7-10(2,13)8-14-3/h4,13H,1,5-8H2,2-3H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGFMGDWOCUSMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC=C)(COC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)pent-4-enamide |
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